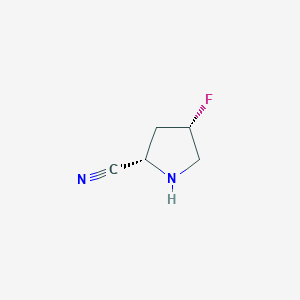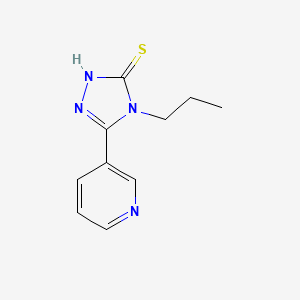
4-プロピル-5-ピリジン-3-イル-4H-1,2,4-トリアゾール-3-チオール
概要
説明
“4-Propyl-5-pyridin-3-YL-4H-1,2,4-triazole-3-thiol” is a chemical compound with the molecular formula C10H12N4S . It has a molecular weight of 220.3 . The compound is solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12N4S/c1-2-7-14-9(12-13-10(14)15)8-3-5-11-6-4-8/h3-6H,2,7H2,1H3(H,13,15) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is solid at room temperature . Its predicted properties include a melting point of 178.56°C, a boiling point of 323.6°C at 760 mmHg, a density of 1.3 g/cm3, and a refractive index of n20D 1.68 .科学的研究の応用
医薬品試験
この化合物は、医薬品試験において高品質な標準品として使用されています 。その構造特異性と純度は、医薬品開発および品質管理プロセスにおける分析方法の検証に最適な候補となります。
神経保護剤研究
トリアゾールクラスの誘導体は、その神経保護特性について研究されています 。4-プロピル-5-ピリジン-3-イル-4H-1,2,4-トリアゾール-3-チオールなどの化合物は、神経変性疾患に関与するタンパク質凝集を阻害する可能性について調査されています。
抗がん剤合成
トリアゾール誘導体は、がん細胞株に対する選択性と有効性を評価するために合成され、評価されています 。この化合物の骨格は、新しい抗がん剤を開発するための継続的な研究の一部となっています。
材料科学
材料科学では、この化合物の誘導体が、金属有機構造体(MOF)の生成に使用されています。 これらのMOFは、多孔質構造により、ガス貯蔵、触媒作用、センサーなどの用途があります .
環境科学
トリアゾール環は、環境修復に使用されるさまざまな化学物質の成分です。 その誘導体は、汚染物質を捕捉し分解するように設計された触媒または吸着剤の一部となる可能性があります .
生化学
生化学では、この化合物は、プローブやアッセイを設計するための構成要素として役立ちます。 たとえば、トリアゾール-チオール誘導体は、バイオマーカーを検出するための表面増強ラマン散乱(SERS)ベースのプローブの設計に使用されています .
Safety and Hazards
作用機序
are five-membered heterocycles with three nitrogen atoms and two carbon atoms . They are capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities . Triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
生化学分析
Biochemical Properties
4-Propyl-5-pyridin-3-YL-4H-1,2,4-triazole-3-thiol plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with certain enzymes involved in metabolic pathways, potentially inhibiting or activating their activity . These interactions can lead to changes in the biochemical pathways within cells, affecting overall cellular function.
Cellular Effects
The effects of 4-Propyl-5-pyridin-3-YL-4H-1,2,4-triazole-3-thiol on various types of cells and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism . Additionally, it can affect cell signaling pathways, potentially modulating the response of cells to external stimuli.
Molecular Mechanism
At the molecular level, 4-Propyl-5-pyridin-3-YL-4H-1,2,4-triazole-3-thiol exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their activity. This binding can result in enzyme inhibition or activation, leading to changes in biochemical pathways . Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Propyl-5-pyridin-3-YL-4H-1,2,4-triazole-3-thiol can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its activity . Long-term exposure to this compound can result in sustained changes in cellular processes, which may be beneficial or detrimental depending on the context.
Dosage Effects in Animal Models
The effects of 4-Propyl-5-pyridin-3-YL-4H-1,2,4-triazole-3-thiol vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating gene expression . At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal cellular processes. Understanding the dosage-dependent effects of this compound is crucial for its potential therapeutic applications.
Metabolic Pathways
4-Propyl-5-pyridin-3-YL-4H-1,2,4-triazole-3-thiol is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, this compound may inhibit specific enzymes in metabolic pathways, leading to an accumulation of certain metabolites. Alternatively, it may activate enzymes, enhancing the flux through particular pathways and altering the overall metabolic profile of cells.
Transport and Distribution
The transport and distribution of 4-Propyl-5-pyridin-3-YL-4H-1,2,4-triazole-3-thiol within cells and tissues are essential for its activity. This compound can interact with transporters or binding proteins, facilitating its movement across cellular membranes . Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects. The distribution of this compound within tissues can also influence its overall activity and effectiveness.
Subcellular Localization
The subcellular localization of 4-Propyl-5-pyridin-3-YL-4H-1,2,4-triazole-3-thiol is critical for its function. This compound may contain targeting signals or undergo post-translational modifications that direct it to specific compartments or organelles within the cell . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may target the mitochondria, affecting cellular metabolism and energy production.
特性
IUPAC Name |
4-propyl-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4S/c1-2-6-14-9(12-13-10(14)15)8-4-3-5-11-7-8/h3-5,7H,2,6H2,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZLLKDKCZOQTIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NNC1=S)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30650855 | |
| Record name | 4-Propyl-5-(pyridin-3-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30650855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90871-44-6 | |
| Record name | 4-Propyl-5-(pyridin-3-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30650855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


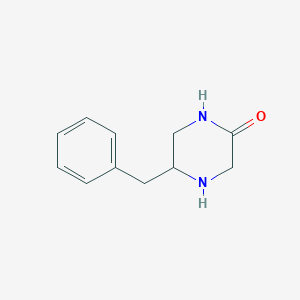

![4-Chlorobenzo[d]thiazole-2-carbonitrile](/img/structure/B1506036.png)

![Pyridine, 5-bromo-2-[(phenylmethyl)thio]-](/img/structure/B1506038.png)
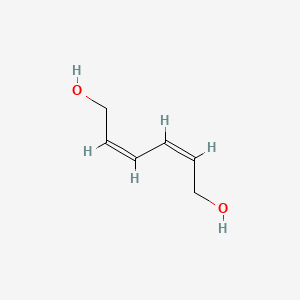
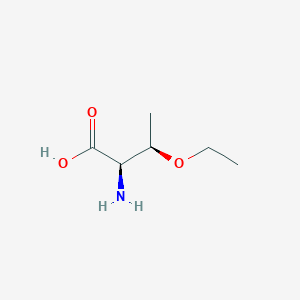
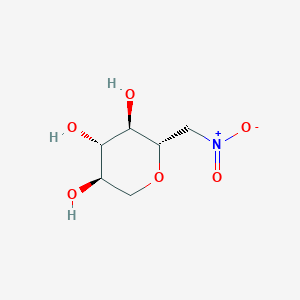
![Methyl-(8-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine](/img/structure/B1506049.png)
![6-Chlorobenzo[D]oxazole-2-carboxylic acid](/img/structure/B1506056.png)
![3,6-Dimethylimidazo[2,1-B][1,3]thiazole-2-carboxylic acid](/img/structure/B1506059.png)


